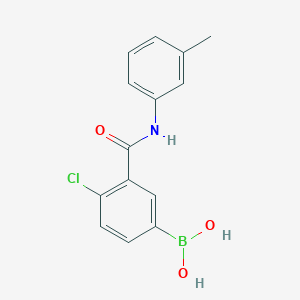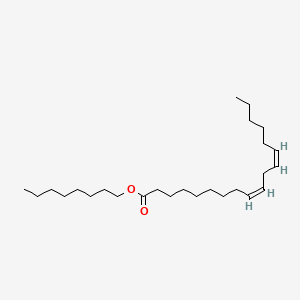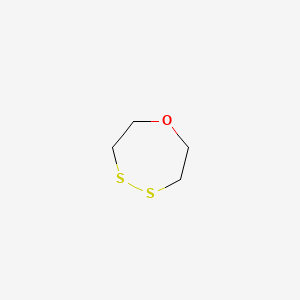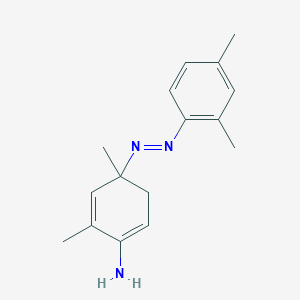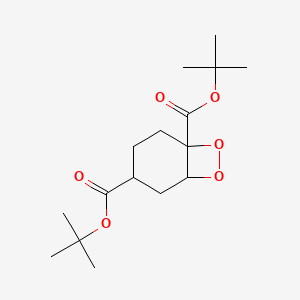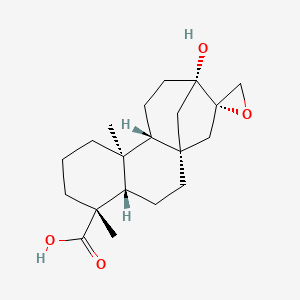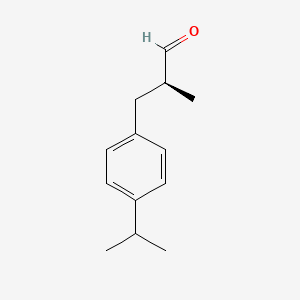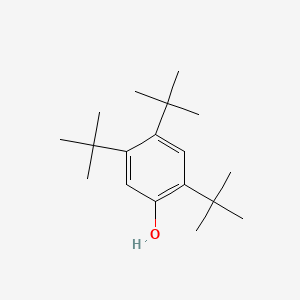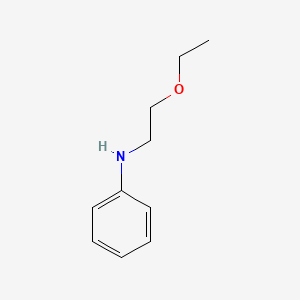
(1)-Bromophenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1)-Bromophenylacetic acid is an organic compound with the molecular formula C8H7BrO2 It consists of a bromine atom attached to the phenyl ring of phenylacetic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (1)-Bromophenylacetic acid can be synthesized through several methods. One common approach involves the bromination of phenylacetic acid using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically proceeds under mild conditions, with the bromine substituting a hydrogen atom on the phenyl ring.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions. The process is optimized to ensure high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: (1)-Bromophenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: The bromine atom can be reduced to form phenylacetic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted phenylacetic acids.
- Oxidation reactions produce carboxylic acids or ketones.
- Reduction reactions yield phenylacetic acid.
Aplicaciones Científicas De Investigación
(1)-Bromophenylacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of (1)-Bromophenylacetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can influence the compound’s reactivity and binding affinity, enhancing its effectiveness in various applications.
Comparación Con Compuestos Similares
Phenylacetic Acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
(2)-Bromophenylacetic Acid: The bromine atom is positioned differently on the phenyl ring, leading to variations in reactivity and applications.
Bromoacetic Acid: Contains a bromine atom on the acetic acid moiety rather than the phenyl ring, resulting in different chemical properties.
Uniqueness: (1)-Bromophenylacetic acid’s unique structure, with the bromine atom on the phenyl ring, provides distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry.
Propiedades
Número CAS |
31302-84-8 |
|---|---|
Fórmula molecular |
C8H9BrO2 |
Peso molecular |
217.06 g/mol |
Nombre IUPAC |
2-(1-bromocyclohexa-2,4-dien-1-yl)acetic acid |
InChI |
InChI=1S/C8H9BrO2/c9-8(6-7(10)11)4-2-1-3-5-8/h1-4H,5-6H2,(H,10,11) |
Clave InChI |
FUQXMFMPAQETDV-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC=CC1(CC(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


